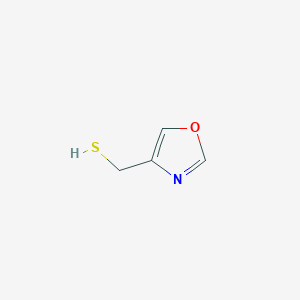

(1,3-Oxazol-4-yl)methanethiol

Description

(1,3-Oxazol-4-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by an oxazole ring substituted with a methylthio (-SCH₃) group at the 4-position. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom. The thiol functional group confers reactivity typical of organosulfur compounds, such as nucleophilic substitution and oxidation susceptibility.

Properties

Molecular Formula |

C4H5NOS |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

1,3-oxazol-4-ylmethanethiol |

InChI |

InChI=1S/C4H5NOS/c7-2-4-1-6-3-5-4/h1,3,7H,2H2 |

InChI Key |

POWRHHDDROMXIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CO1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Oxazol-4-yl)methanethiol typically involves the reaction of oxazole derivatives with thiol-containing reagents. One common method includes the use of oxazole-4-carboxaldehyde as a starting material, which undergoes a thiolation reaction to introduce the thiol group at the 4-position of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1,3-Oxazol-4-yl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding oxazolines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Oxazolines.

Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

(1,3-Oxazol-4-yl)methanethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1,3-Oxazol-4-yl)methanethiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to disrupt mitochondrial function, leading to programmed cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

(1,3-Oxazol-4-yl)methanethiol shares its molecular formula (C₄H₅NOS) with isomers such as (5-phenyl-1,2-oxazol-3-yl)methanethiol and (2-phenyl-1,3-oxazol-4-yl)methanethiol. These isomers differ in the position of substituents on the oxazole ring, leading to distinct physicochemical properties:

- Substituent Position : The 4-position substitution in this compound may enhance steric accessibility of the thiol group compared to 3- or 5-position isomers, influencing reactivity in cross-coupling or alkylation reactions.

- Aromatic Stability : Electron-withdrawing effects of the oxazole ring modulate the acidity of the thiol group. For example, the 4-position substitution may stabilize the deprotonated thiolate form more effectively than other positions .

Table 1: Structural Comparison of Oxazole-Based Thiols

| Compound | Oxazole Substituent Position | Molecular Formula | Key Properties |

|---|---|---|---|

| This compound | 4-position | C₄H₅NOS | High thiol reactivity, aromatic stabilization |

| (5-Phenyl-1,2-oxazol-3-yl)methanethiol | 3-position (1,2-oxazole) | C₁₀H₈NOSS | Increased steric bulk, phenyl-enhanced lipophilicity |

| (2-Phenyl-1,3-oxazol-4-yl)methanethiol | 4-position (1,3-oxazole) | C₁₀H₈NOSS | Balanced reactivity and aromaticity |

Other Sulfur-Containing Heterocycles

Thiadiazoles and Oxadiazoles

Compounds like 5-aryloxy-1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazole) and 1,3,4-oxadiazole-2-thiols (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol) exhibit distinct reactivity due to differences in heteroatom arrangement:

- Thiadiazoles : Contain two nitrogen and one sulfur atom in the ring, enabling strong electron-withdrawing effects. These are often synthesized via nucleophilic substitution using sodium hydride/DMF, similar to oxazole-thiols .

- Oxadiazoles : Feature two nitrogen and one oxygen atom, offering lower ring strain and higher thermal stability compared to oxazoles. Their thiol derivatives are used in coordination chemistry and as enzyme inhibitors .

Table 2: Comparative Reactivity of Sulfur Heterocycles

| Compound Class | Heteroatoms | Synthetic Method | Applications |

|---|---|---|---|

| Oxazole-thiols | O, N, S | Nucleophilic substitution | Medicinal chemistry, catalysis |

| Thiadiazoles | N, S (two N) | Sodium hydride/DMF-mediated | Agrochemicals, dyes |

| Oxadiazole-thiols | O, N (two N), S | Reflux with KOH/ethanol | Enzyme inhibitors, metal ligands |

Functional Analogues in Medicinal Chemistry

Key comparisons include:

- Bioactivity : The methylthio group enhances membrane permeability and target binding via hydrophobic interactions. For example, thiazole-thiol derivatives show platelet aggregation inhibition .

- Toxicity: Methanethiol (CH₃SH), a simpler analogue, inhibits methane oxidation in methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) at concentrations >3 µM, suggesting that oxazole-thiols may require structural optimization to mitigate cytotoxicity .

Research Findings and Implications

- Synthetic Pathways : this compound can be synthesized via routes analogous to thiadiazoles (e.g., using sodium hydride/DMF), but its stability under reflux conditions requires careful pH control .

- Enzymatic Interactions: Like methanethiol oxidase (MTO), which detoxifies CH₃SH in methanotrophs, oxazole-thiols may interact with sulfur-metabolizing enzymes, though their larger structure could limit substrate binding .

- Material Science: The aromatic thiol group in oxazole derivatives facilitates self-assembled monolayers (SAMs) on metal surfaces, offering advantages over aliphatic thiols in sensor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.